4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide
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Overview
Description
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the acylation of the oxadiazole with isobutyryl chloride to yield the target compound .
Chemical Reactions Analysis
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The unique properties of the oxadiazole ring make this compound useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide include other oxadiazole derivatives such as:
4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid: This compound also contains an oxadiazole ring and has been studied for its biological activities.
1,2,4-Triazole derivatives: These compounds share a similar heterocyclic structure and have been explored for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other oxadiazole derivatives.
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)17-14(20)8-5-9-15-18-16(19-21-15)13-7-4-6-12(3)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGHFWPLGRVGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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